molecular formula C18H21F3N4O2 B2406533 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034206-34-1

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2406533
CAS No.: 2034206-34-1
M. Wt: 382.387
InChI Key: HUPLHUFJXIAXEG-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a trifluoromethyl-substituted pyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.

    Attachment of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl-substituted pyridine moiety is attached through an etherification reaction, where a pyridine derivative reacts with an alcohol or alkoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-pyrrolidin-1-yl)propan-1-one
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-11-15(12(2)24-23-11)3-4-17(26)25-8-6-14(10-25)27-16-9-13(5-7-22-16)18(19,20)21/h5,7,9,14H,3-4,6,8,10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPLHUFJXIAXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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